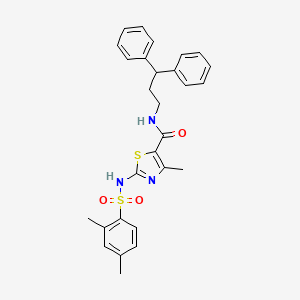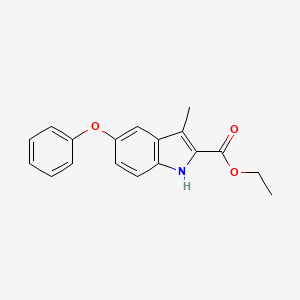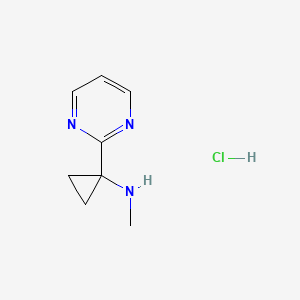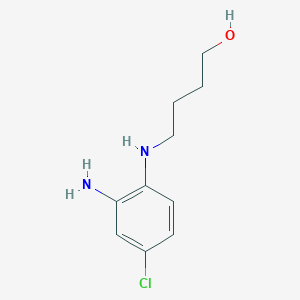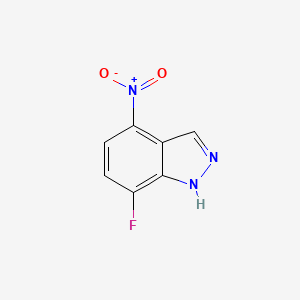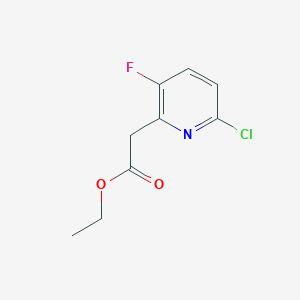![molecular formula C12H19N3O2 B13928374 [2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13928374.png)
[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a vinyl-imidazole moiety linked to an ethyl-carbamic acid tert-butyl ester group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Vinyl-Imidazole Moiety: This can be achieved through the reaction of imidazole with a vinyl halide under basic conditions.
Linking to Ethyl-Carbamic Acid: The vinyl-imidazole is then reacted with ethyl isocyanate to form the ethyl-carbamic acid derivative.
Esterification: The final step involves esterification with tert-butyl alcohol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products
Epoxides: and from oxidation.
Reduced imidazole derivatives: from hydrogenation.
Substituted vinyl-imidazole derivatives: from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating polymers and other advanced materials.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its ability to form covalent bonds with amino acid residues.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester involves its ability to interact with various molecular targets. The vinyl group can undergo polymerization, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions enable the compound to modulate enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid methyl ester
- [2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid ethyl ester
- [2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid isopropyl ester
Uniqueness
The tert-butyl ester group in [2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability. This makes it distinct from its methyl, ethyl, and isopropyl ester counterparts, which may have different physical and chemical properties.
Eigenschaften
Molekularformel |
C12H19N3O2 |
|---|---|
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
tert-butyl N-[2-(4-ethenylimidazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-5-10-8-15(9-14-10)7-6-13-11(16)17-12(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,13,16) |
InChI-Schlüssel |
VTGVMAWJWGZYLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





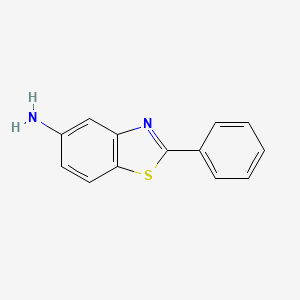
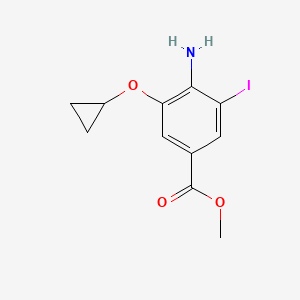
![N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B13928333.png)

![2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)
